2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C23H23ClO3 It is known for its complex structure, which includes a chlorophenyl group, diphenylmethoxy group, and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzophenone with diphenylmethanol in the presence of a strong base to form the intermediate compound. This intermediate is then reacted with ethylene glycol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cetirizine Related Compound A: Shares structural similarities but differs in its pharmacological profile.
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}acetic acid: Another related compound with different functional groups and properties.
Uniqueness: 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
921588-03-6 |
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Molecular Formula |
C23H23ClO3 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)-diphenylmethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H23ClO3/c24-22-13-11-21(12-14-22)23(19-7-3-1-4-8-19,20-9-5-2-6-10-20)27-18-17-26-16-15-25/h1-14,25H,15-18H2 |
InChI Key |
OTCVOOTVMSVFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)OCCOCCO |
Origin of Product |
United States |
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